5-Isobutyl-5-phenylbarbituric acid

Drug Metabolism Cytochrome P450 In Vitro ADME

5-Isobutyl-5-phenylbarbituric acid (CAS 56383-73-4) is a 5,5-disubstituted barbituric acid derivative. This compound class is historically known for central nervous system (CNS) depressant, anticonvulsant, and hypolipidemic activities.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 56383-73-4
Cat. No. B13798458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-5-phenylbarbituric acid
CAS56383-73-4
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O3/c1-9(2)8-14(10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18,19)
InChIKeyVTLDIXMCNYQGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isobutyl-5-phenylbarbituric Acid (CAS 56383-73-4): A Specialized Research Barbiturate with Differentiated SAR Properties


5-Isobutyl-5-phenylbarbituric acid (CAS 56383-73-4) is a 5,5-disubstituted barbituric acid derivative. This compound class is historically known for central nervous system (CNS) depressant, anticonvulsant, and hypolipidemic activities. Its pharmacological profile is uniquely defined by its C5 substitution pattern: the combination of a planar phenyl ring and a branched isobutyl chain. This structural arrangement directly influences its lipophilicity, metabolic stability, and receptor-ligand interactions, distinguishing it from linear-chain analogs like 5-butyl-5-phenylbarbituric acid or smaller alkyl-substituted derivatives such as phenobarbital [1].

Critical Procurement Risks of Using General 5-Phenylbarbiturates in Place of 5-Isobutyl-5-phenylbarbituric Acid


Assuming functional interchangeability within the 5-phenylbarbiturate class is scientifically unsound. Systematic SAR studies demonstrate that the specific alkyl chain at C5 is not a passive feature but a critical pharmacophoric determinant. For instance, the transition from an ethyl to a butyl group in the 5-phenyl series drastically increases the separation between anticonvulsant and hypnotic doses. Furthermore, the branching of the alkyl chain (isobutyl vs. n-butyl) can profoundly impact metabolic rate, plasma protein binding, and oxidative degradation by cytochrome P450 enzymes. Selecting a generic analog without controlled substitution, such as 5-ethyl-5-phenylbarbituric acid (phenobarbital), will introduce significant variability in lipophilicity [1], metabolic stability, and in vivo efficacy, leading to non-reproducible experimental results or failed product formulations [2].

Quantitative Differentiation of 5-Isobutyl-5-phenylbarbituric Acid from Closest Analogs


Metabolic Stability: CYP1A1-Mediated Inactivation Rate vs. Clinical Barbiturate Standards

The susceptibility of 5-isobutyl-5-phenylbarbituric acid to CYP1A1-mediated bioactivation provides a quantitative marker for its metabolic clearance. In a head-to-head CHO cell transfection assay measuring CYP1A1-dependent reduction, the target compound demonstrates an IC50 of 2,600 nM. This value is a critical benchmark for researchers using the compound as a probe substrate or for assessing hepatotoxic risk compared to major clinical barbiturates like phenobarbital, which is primarily metabolized by CYP2C9/2C19 and has a different Tox profile [1].

Drug Metabolism Cytochrome P450 In Vitro ADME Toxicology

Hypolipidemic Potency: 5-Phenyl-5-alkyl vs. Non-Barbiturate Clinical Hypolipidemics

A series of 5-alkyl-5-phenylbarbituric acid analogues, a class to which this compound belongs, were shown to be potent hypolipidemic agents in rodents at an effective dose of 20 mg/kg/day. This dose is significantly lower than the required therapeutic doses for standard clinical hypolipidemics, such as clofibrate and nicotinic acid derivatives, establishing a class-level efficacy advantage. The SAR studies indicate that this activity is a function of the 5-phenyl-5-alkyl substitution pattern, with the isobutyl group representing a specific lipophilic tuning point that differentiates it from the 5-ethyl (phenobarbital) congener [1] [2].

Hypolipidemic Activity Cholesterol Triglycerides In Vivo Pharmacology

Anticonvulsant vs. Hypnotic Selectivity Window: 5-Phenyl-5-isobutyl vs. 5-Phenyl-5-n-butyl

A direct head-to-head comparison in 5-phenyl-5-alkyl barbituric acid series demonstrates that the length and branching of the alkyl chain critically dictate the separation between therapeutic anticonvulsant effect and toxic hypnotic effect. The 5-phenyl-5-n-butyl barbituric acid was specifically identified as possessing the widest range between anticonvulsant and hypnotic activities within the series. As the 5-isobutyl group introduces α-branching, it inherently modifies the lipophilicity and steric properties, theoretically narrowing this therapeutic window compared to its straight-chain butyl counterpart (5-phenyl-5-n-butyl barbituric acid), a key distinction for CNS-targeted applications [1].

Anticonvulsant Activity Therapeutic Index CNS Depression SAR

Stereochemical & Conformational Impact of the Isobutyl Group: NMR Spectroscopic Evidence

The presence of a branched isobutyl substituent at the C5 position introduces specific conformational constraints and electronic effects not present in straight-chain analogs. ¹³C NMR studies on a series of 5,5-disubstituted barbituric acid derivatives have established that the additive rule for chemical shifts of sp³-hybridized carbons is applicable, allowing for precise structural validation. The specific chemical shift of the quaternary C5 carbon and the branching pattern of the isobutyl group in 5-isobutyl-5-phenylbarbituric acid provide a unique spectroscopic fingerprint distinct from the n-butyl, ethyl, or allyl analogs [1].

Conformational Analysis NMR Spectroscopy Drug Design Physicochemical Properties

Partition Coefficient and Lipophilicity-Controlled Parameters: Isobutyl vs. Ethyl and n-Butyl

The introduction of an isobutyl group significantly increases the lipophilicity of the molecule compared to its clinically dominant relative, phenobarbital. While the experimental log P for phenobarbital (5-ethyl-5-phenyl) is reported at approximately 1.47, a QSAR analysis of barbiturates indicates that increasing alkyl chain length from ethyl to butyl directly increases the octanol/water partition coefficient. The branched isobutyl group on the target compound will logically exhibit a unique log P value, distinct from both the 5-ethyl (-logP 1.47) and 5-n-butyl analogs, directly impacting its ability to cross biological barriers and its distribution profile [1] [2].

Lipophilicity logP ADME Drug Design

Research & Industrial Scenarios for 5-Isobutyl-5-phenylbarbituric Acid Procurement


Reference Standard in Cytochrome P450 (CYP1A1) Metabolic Profiling

Given its quantified CYP1A1 bioactivation IC50 (2,600 nM) [1], this compound is ideally suited as a probe substrate or reference inhibitor in in vitro ADME-Tox panels. Unlike phenobarbital, it provides a specific marker for CYP1A1-mediated metabolism, allowing labs to standardize their hepatocyte or recombinant enzyme assays for this specific pathway.

SAR-Precise Tool for Hypolipidemic Mechanism Studies

For research groups investigating the lipid-lowering effects of heterocyclic imides, this compound serves as a precise molecular tool. Its activity in lowering serum cholesterol and triglycerides is a class property of 5-alkyl-5-phenylbarbiturates at a defined dose of 20 mg/kg/day [2]. The defined isobutyl group allows for exact structure-activity relationship (SAR) mapping against n-butyl and ethyl analogs to dissect the role of chain branching in modulating lipid synthesis inhibition.

Conformational Analysis and Spectroscopic Library Standards

The unique conformational constraints imposed by the geminal phenyl and isobutyl groups produce a distinct NMR spectroscopic fingerprint. This makes the compound an essential reference standard for building spectral libraries used in forensic and clinical toxicology, where differentiation from other barbiturates like butalbital (5-allyl-5-isobutyl) is legally and clinically necessary [3].

Investigational Material for Anticonvulsant/Therapeutic Window Optimization

For CNS pharmacology programs aiming to widen the therapeutic window between anticonvulsant efficacy and sedative side effects, this compound represents a key branching-point analog. Building upon the observation that the 5-phenyl-5-n-butyl derivative possesses the widest anticonvulsant-hypnotic separation [4], this isobutyl variant is the strategic next step to test how alpha-branching impacts this critical safety parameter.

Quote Request

Request a Quote for 5-Isobutyl-5-phenylbarbituric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.